8-Fluoro-4-methylquinoline: Structural Mechanics, Synthesis, and Applications in Fragment-Based Drug Discovery
8-Fluoro-4-methylquinoline: Structural Mechanics, Synthesis, and Applications in Fragment-Based Drug Discovery
Executive Summary
8-Fluoro-4-methylquinoline is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a rigid quinoline core, a sterically demanding C4 methyl group, and an electron-withdrawing C8 fluorine atom, this molecule serves as a critical precursor for synthesizing metalloenzyme inhibitors and receptor modulators. This technical guide explores the physicochemical properties, structural causality, and field-proven synthetic protocols for 8-fluoro-4-methylquinoline, providing a self-validating framework for researchers in drug development.
Chemical Identity & Core Properties
The physical and chemical properties of 8-fluoro-4-methylquinoline dictate its behavior in synthetic workflows and biological environments. The quantitative data is summarized below[1]:
| Property | Value |
| Chemical Name | 8-Fluoro-4-methylquinoline |
| CAS Number | 31698-56-3 |
| Molecular Formula | C10H8FN |
| Molecular Weight | 161.18 g/mol |
| SMILES | CC1=CC=NC2=C(F)C=CC=C12 |
| Storage Conditions | Sealed in dry, room temperature |
Structural Mechanics & Reactivity Profile
The utility of 8-fluoro-4-methylquinoline in drug design is not coincidental; it is driven by specific structural mechanics:
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Electronic Modulation via C8 Fluorine: The highly electronegative fluorine atom at the C8 position withdraws electron density from the aromatic ring. Causality: This inductive effect activates the C8 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen further stabilizes the transition state during nucleophilic attack, allowing for efficient derivatization into 8-thioquinolines[2].
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Steric Influence of the C4 Methyl Group: The C4 methyl group introduces localized steric bulk. Causality: In biological targets, such as the Rpn11 proteasome subunit, this methyl group engages in critical hydrophobic interactions within the active site pocket, anchoring the molecule and improving binding affinity compared to unmethylated analogs[2].
Applications in Medicinal Chemistry & Drug Development
Fragment-Based Drug Discovery (FBDD): Rpn11 Proteasome Inhibition
In oncology, inhibiting the ubiquitin-proteasome pathway is a validated strategy for treating multiple myeloma. 8-Fluoro-4-methylquinoline is a primary building block for synthesizing 8-thioquinoline (8TQ) derivatives. These 8TQ fragments act as Metal-Binding Pharmacophores (MBPs) that bidentately chelate the catalytic Zn2+ ion within the JAMM domain of the Rpn11 proteasome subunit, effectively halting ubiquitin cleavage and inducing tumor cell death[2].
Fig 1. Derivatization of 8-Fluoro-4-methylquinoline into an Rpn11 proteasome inhibitor.
Adenosine A2A Receptor Antagonism in Immuno-Oncology
Beyond proteasome inhibition, the 8-fluoro-4-methylquinoline scaffold is utilized in the synthesis of imidazo[1,2-a]pyrazine modulators. These compounds act as antagonists for the adenosine A2A receptor. Causality: Tumors often exploit adenosine signaling to suppress immune cell activity (e.g., T-cells and NK cells). By antagonizing the A2A receptor, these quinoline-derived modulators reactivate the anti-tumor immune response and block metastasis[3].
Experimental Protocols (Self-Validating Workflows)
The following methodologies detail the synthesis and derivatization of 8-fluoro-4-methylquinoline. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.
Protocol A: Acid-Catalyzed Doebner-Miller Synthesis
This protocol utilizes a modified Skraup/Doebner-Miller condensation to construct the quinoline core[2].
Step-by-Step Methodology:
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Preparation: To a reaction vessel, add 2-fluoroaniline (1.0 g, 9.0 mmol) and dissolve in toluene (40 mL).
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Causality: Toluene is a non-polar, high-boiling solvent that facilitates the azeotropic removal of water generated during condensation, driving the equilibrium toward the final product.
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Catalysis & Addition: Add 6M HCl (12 mL) followed by the slow addition of methyl vinyl ketone (MVK) (1.5 mL, 1.8 mmol).
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Causality: The hydrochloric acid acts as a catalyst to protonate the carbonyl group of MVK, making it highly electrophilic and promoting the initial Michael addition of the aniline nitrogen.
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Cyclization: Stir the heterogeneous mixture at 110 °C for 16 hours.
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Workup: Phase separate the mixture. Neutralize the aqueous layer to pH 9 using 6M NaOH, then extract with CH2Cl2 (3 × 50 mL).
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Causality: The quinoline product exists as a water-soluble hydrochloride salt under acidic conditions. Neutralization deprotonates the quinoline nitrogen, allowing the free base to partition into the organic CH2Cl2 layer.
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Validation & Quality Control:
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TLC: Monitor the reaction using UV light (254 nm). The product will show a distinct Rf shift compared to the starting 2-fluoroaniline.
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LC-MS: Post-extraction, verify the mass. The expected [M+H]+ peak is 162.1 m/z.
Fig 2. Acid-catalyzed Doebner-Miller synthesis pathway for 8-Fluoro-4-methylquinoline.
Protocol B: Iron/Zinc Catalyzed One-Pot Synthesis (Green Alternative)
For scale-up, a dual-catalyst system avoids harsh acids[4].
Step-by-Step Methodology:
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Initiation: Dissolve 2-fluoroaniline (1.0 g, 9.0 mmol) in acetic acid (10 mL) under a nitrogen atmosphere. Add activated ferric chloride (1.4 g, 9.0 mmol) and stir for 5 minutes.
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Causality: Ferric chloride acts as a primary Lewis acid catalyst to activate the MVK for the initial Michael addition without the corrosive hazards of sulfuric acid.
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Addition: Slowly add MVK (0.7 g, 9.9 mmol) over 15 minutes, then heat to 70–75 °C for 1 hour.
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Aromatization: Add anhydrous zinc chloride (1.2 g, 9.0 mmol) and reflux for 2 hours.
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Causality: Zinc chloride acts as a secondary Lewis acid to drive the final cyclization and aromatization steps, pushing the reaction to a 55-65% yield.
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Validation & Quality Control:
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FTIR: The successful cyclization is confirmed by the complete disappearance of the ketone C=O stretch (~1700 cm⁻¹) in the infrared spectrum.
Protocol C: Derivatization to 8-Thio-4-methylquinoline via SNAr
Converting the fluoro-quinoline into an active metal-binding pharmacophore[2].
Step-by-Step Methodology:
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SNAr Reaction: Dissolve 8-fluoro-4-methylquinoline in anhydrous DMF. Add Sodium Hydride (NaH) and tert-butyl thiol (t-BuSH), heating to 140 °C.
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Causality: NaH deprotonates the thiol, generating a highly nucleophilic thiolate anion. The electron-withdrawing nature of the quinoline nitrogen activates the C8 fluorine, allowing the thiolate to displace it. The bulky tert-butyl group prevents unwanted oxidation of the sulfur during the reaction.
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Deprotection: Isolate the intermediate, then reflux in 12M HCl at 100 °C.
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Causality: Concentrated acid cleaves the tert-butyl protecting group via an SN1 mechanism, yielding a stable tert-butyl carbocation and releasing the free 8-thio-4-methylquinoline.
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Validation & Quality Control:
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19F NMR: The most definitive validation for the SNAr step. The complete disappearance of the fluorine signal confirms total consumption of the 8-fluoro precursor.
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Ellman’s Reagent (DTNB): To validate the final deprotection step, react an aliquot with DTNB. A rapid colorimetric shift to yellow (absorbance at 412 nm) confirms the presence of the free sulfhydryl group.
References
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[4] Title: WO2007060685A1 - An improved process for the synthesis of quinoline derivatives | Source: Google Patents | 4
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[1] Title: 31698-56-3 | 8-Fluoro-4-methylquinoline | Source: BLD Pharm | 1
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[3] Title: AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor | Source: Google Patents |3
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[2] Title: Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | Source: PMC - NIH | 2
Sources
- 1. 31698-56-3|8-Fluoro-4-methylquinoline|BLD Pharm [bldpharm.com]
- 2. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor - Google Patents [patents.google.com]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
